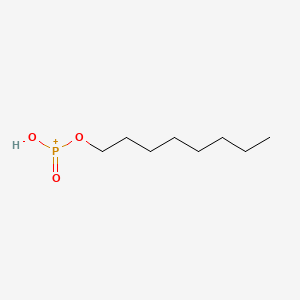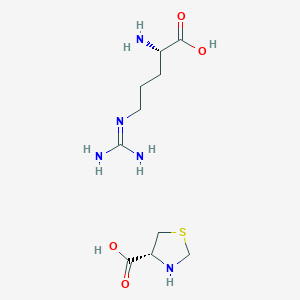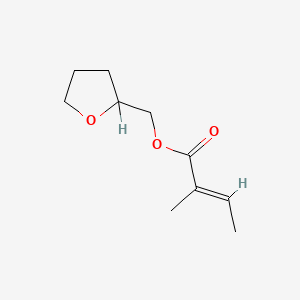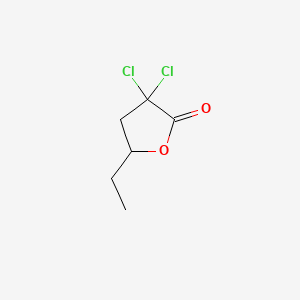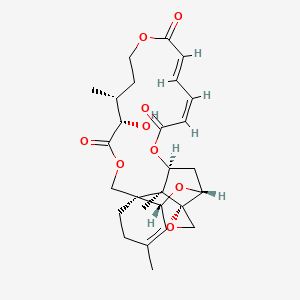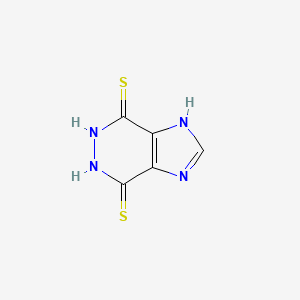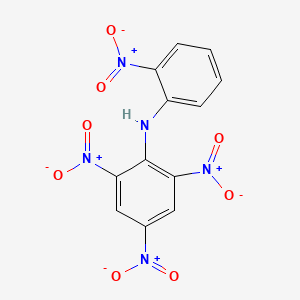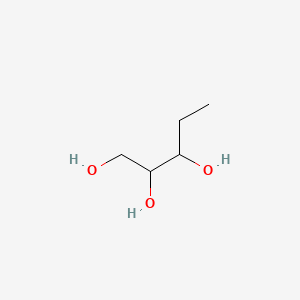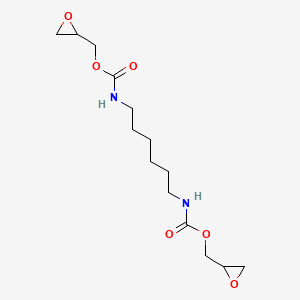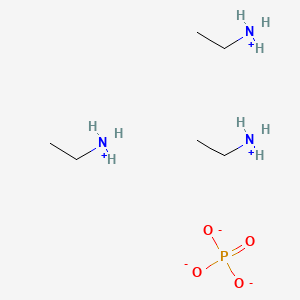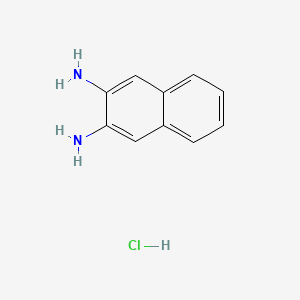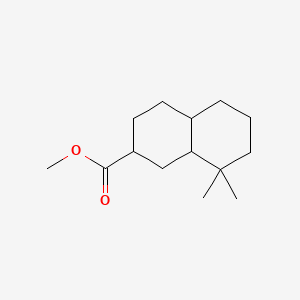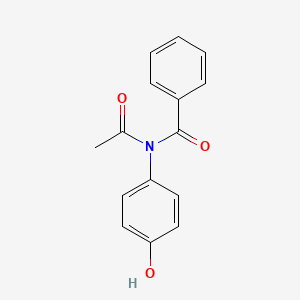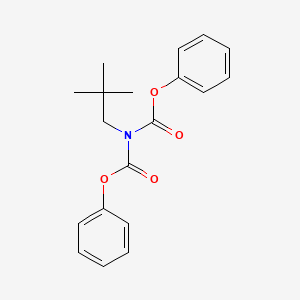
Diphenyl (2,2-dimethylpropyl)imidodicarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl (2,2-dimethylpropyl)imidodicarbonate is a chemical compound with the molecular formula C19H21NO4. It is known for its unique structure, which includes two phenyl groups and a 2,2-dimethylpropyl group attached to an imidodicarbonate core. This compound is used in various scientific research applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl (2,2-dimethylpropyl)imidodicarbonate typically involves the reaction of 2,2-dimethylpropylamine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl (2,2-dimethylpropyl)imidodicarbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where one of the phenyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Diphenyl (2,2-dimethylpropyl)imidodicarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diphenyl (2,2-dimethylpropyl)imidodicarbonate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved in its action are complex and may include binding to active sites or altering the conformation of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
- Diphenyl carbonate
- Dimethyl carbonate
- Phenyl chloroformate
Comparison
Diphenyl (2,2-dimethylpropyl)imidodicarbonate is unique due to its imidodicarbonate core and the presence of both phenyl and 2,2-dimethylpropyl groups. This structure imparts distinct chemical properties, making it different from similar compounds like diphenyl carbonate and dimethyl carbonate, which lack the imidodicarbonate core .
Propiedades
Número CAS |
79505-37-6 |
|---|---|
Fórmula molecular |
C19H21NO4 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
phenyl N-(2,2-dimethylpropyl)-N-phenoxycarbonylcarbamate |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)14-20(17(21)23-15-10-6-4-7-11-15)18(22)24-16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
Clave InChI |
QIYWQAMAOFCDPE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CN(C(=O)OC1=CC=CC=C1)C(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


